molecular formula C10H22N2 B13776988 2,5-Dimethyl-1-(2-methylpropyl)piperazine CAS No. 82516-29-8

2,5-Dimethyl-1-(2-methylpropyl)piperazine

Cat. No.: B13776988
CAS No.: 82516-29-8
M. Wt: 170.30 g/mol
InChI Key: QRUDEZKPVGCNGK-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(2-methylpropyl)piperazine is a heterocyclic organic compound with the molecular formula C10H22N2 It belongs to the piperazine family, which is characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(2-methylpropyl)piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale cyclization reactions. The use of solid-phase synthesis and photocatalytic methods has been explored to enhance yield and efficiency . These methods are advantageous due to their scalability and potential for automation.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(2-methylpropyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the nitrogen atoms, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of N-alkylated piperazines.

Scientific Research Applications

2,5-Dimethyl-1-(2-methylpropyl)piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(2-methylpropyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpiperazine: Lacks the 2-methylpropyl group, resulting in different chemical properties.

    1-(2-Methylpropyl)piperazine: Lacks the dimethyl substitution on the piperazine ring.

Uniqueness

2,5-Dimethyl-1-(2-methylpropyl)piperazine is unique due to the presence of both dimethyl and 2-methylpropyl groups, which confer distinct steric and electronic properties. These modifications can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

CAS No.

82516-29-8

Molecular Formula

C10H22N2

Molecular Weight

170.30 g/mol

IUPAC Name

2,5-dimethyl-1-(2-methylpropyl)piperazine

InChI

InChI=1S/C10H22N2/c1-8(2)6-12-7-9(3)11-5-10(12)4/h8-11H,5-7H2,1-4H3

InChI Key

QRUDEZKPVGCNGK-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(CN1CC(C)C)C

Origin of Product

United States

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